molecular formula C22H26FN3O3 B2498448 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034362-18-8

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2498448
CAS RN: 2034362-18-8
M. Wt: 399.466
InChI Key: HZCQZNXDTXWSGN-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their intricate molecular architecture and potential relevance in various chemical reactions and applications. The synthesis and study of such compounds contribute significantly to the fields of organic chemistry and materials science, offering insights into the development of novel pharmaceuticals, materials, and chemical processes.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step chemical reactions, including substitution reactions, cyclizations, and functional group transformations. A detailed synthesis pathway would likely involve creating the pyrimidinyl and pyran components separately, followed by their conjugation through specific linking strategies, such as nucleophilic substitution or coupling reactions (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's crystal structure, molecular conformation, and electronic configuration, which are crucial for understanding its reactivity and properties (Huang et al., 2021).

Chemical Reactions and Properties

Compounds with this level of complexity can participate in a variety of chemical reactions, including cycloadditions, electrophilic and nucleophilic substitutions, and rearrangements. Their reactivity can be modulated by the presence of functional groups, steric factors, and electronic effects. Theoretical studies, such as DFT calculations, can predict reactivity patterns and help in the design of new reactions (Huang et al., 2021).

Scientific Research Applications

Cycloaddition Reactions and P2X7 Antagonism

Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists. They describe the synthesis and preclinical profiling of compounds related to (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, highlighting their potential in treating mood disorders Chrovian et al., 2018.

Structural Analysis and DFT Study

Huang et al. (2021) focused on the synthesis of compounds including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. They used FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation, and conducted a conformational analysis using density functional theory (DFT), revealing physicochemical properties of these compounds Huang et al., 2021.

Anticonvulsant Activity and Sodium Channel Blocking

Malik and Khan (2014) synthesized a series of novel compounds related to the chemical structure and evaluated their anticonvulsant activities. They discovered that certain derivatives showed potent activity and proposed their mechanism of action as sodium channel blockers Malik & Khan, 2014.

Antimicrobial Activity and Chemical Synthesis

Kumar et al. (2012) synthesized a series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed good antimicrobial activity. This research underscores the potential of these compounds in antimicrobial applications Kumar et al., 2012.

Anticancer Evaluation

Gouhar and Raafat (2015) prepared a compound similar to the requested chemical and evaluated its anticancer properties. This study highlights the potential use of these compounds in cancer treatment Gouhar & Raafat, 2015.

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-2-18-19(23)20(25-15-24-18)29-17-8-11-26(14-17)21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCQZNXDTXWSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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